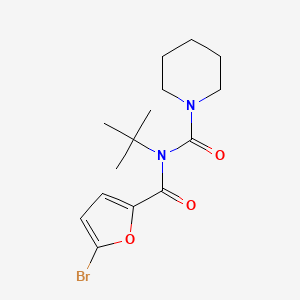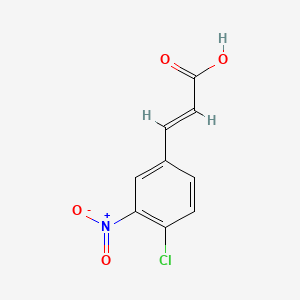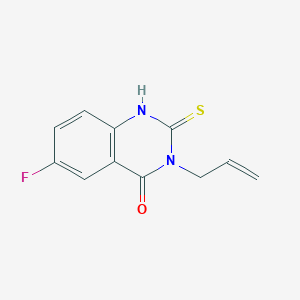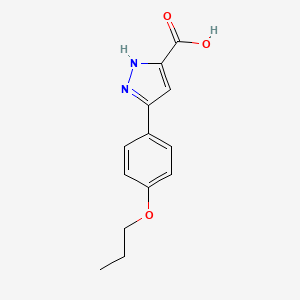![molecular formula C17H11BrCl2N2OS B2751897 (Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)-3,5-dichlorobenzamide CAS No. 865175-09-3](/img/structure/B2751897.png)
(Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)-3,5-dichlorobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a derivative of 6-bromobenzo[d]thiazol-2(3H)-one . This parent compound has been used to synthesize a series of 1,2,3-triazole derivatives , which have shown good cytotoxicity against human cancer cell lines MCF-7 and HeLa .
Synthesis Analysis
The synthesis of similar compounds involves a 1,3-dipolar cycloaddition of 6-bromobenzo[d]thiazol-2(3H)-one with propargyl bromide and different aryl azides in a copper-catalyzed one-pot reaction .Chemical Reactions Analysis
The chemical reactions involving similar compounds typically involve 1,3-dipolar cycloaddition .Wissenschaftliche Forschungsanwendungen
Photodynamic Therapy Application
The compound (Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)-3,5-dichlorobenzamide and related derivatives show potential in photodynamic therapy for cancer treatment. Research on zinc phthalocyanine substituted with new benzenesulfonamide derivative groups containing Schiff base demonstrates promising photophysical and photochemical properties for use as photosensitizers in this therapy, highlighting their effectiveness in Type II mechanisms and potential for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Organometallic Complexes and Catalysis
Studies on benzothiazolin-2-ylidene complexes of Iridium(I) reveal interesting reactions and the formation of various organometallic complexes. These compounds, including derivatives of benzothiazolylidene, play a significant role in organometallic chemistry, contributing to our understanding of complex formation and catalysis (Huynh, Meier, Pape, & Hahn, 2006).
Anticancer Agent Synthesis
Research into benzothiazole acylhydrazones, which are closely related to the chemical structure , suggests that these derivatives could be significant as anticancer agents. The structural modifications on the benzothiazole scaffold have been found to influence antitumor properties, indicating a potential pathway for developing new anticancer drugs (Osmaniye, Levent, Karaduman, Ilgın, Özkay, & Kaplancıklı, 2018).
Antiviral Agent Development
Thiazolides, similar in structure to the compound , have shown effectiveness as antiviral agents. One study reports the synthesis and activity of various thiazolides against hepatitis B virus replication, indicating their potential in antiviral therapy (Stachulski, Pidathala, Row, Sharma, Berry, Iqbal, Bentley, Allman, Edwards, Helm, Hellier, Korba, & Semple, 2011).
Wirkmechanismus
Target of Action
The primary targets of this compound are yet to be identified. Similar compounds have been found to exhibit cytotoxic activity against human cancer cell lines such as mcf-7 and hela . This suggests that the compound may target cellular processes or structures that are crucial for the survival and proliferation of these cells.
Mode of Action
It is known that similar compounds interact with their targets, leading to changes in cellular processes that result in cytotoxicity . The compound’s interaction with its targets could involve binding to specific proteins or other cellular components, disrupting their normal function and leading to cell death.
Biochemical Pathways
The compound likely affects multiple biochemical pathways given its cytotoxic activity. These could include pathways involved in cell division, DNA replication, and protein synthesis, among others. Disruption of these pathways can lead to cell death, particularly in rapidly dividing cells such as cancer cells .
Pharmacokinetics
Similar compounds are known to be readily absorbed and distributed throughout the body . The compound is likely metabolized by the liver and excreted through the kidneys, although further studies are needed to confirm this.
Result of Action
The result of the compound’s action is cytotoxicity, or cell death . This is likely due to the disruption of crucial cellular processes and structures, as mentioned above. The compound’s cytotoxic activity makes it a potential candidate for the development of new anticancer drugs.
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(6-bromo-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)-3,5-dichlorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11BrCl2N2OS/c1-2-5-22-14-4-3-11(18)8-15(14)24-17(22)21-16(23)10-6-12(19)9-13(20)7-10/h2-4,6-9H,1,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGEDYHRXKLVGER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C2=C(C=C(C=C2)Br)SC1=NC(=O)C3=CC(=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11BrCl2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)-3,5-dichlorobenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(1R)-1-[4-(trifluoromethyl)phenyl]ethyl]but-2-ynamide](/img/structure/B2751814.png)

![N-[1-(2-chlorophenyl)-2-oxocyclohexyl]-carbamic acid, 1,1-dimethylethyl ester](/img/structure/B2751820.png)

![Ethyl 6-acetyl-2-(4-ethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2751822.png)


![tert-Butyl 6-amino-4-azaspiro[2.5]octane-4-carboxylate hydrochloride](/img/structure/B2751826.png)

![5-((4-Bromophenyl)(morpholino)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2751829.png)
![3-(5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2751830.png)
![N-(6-ethoxybenzo[d]thiazol-2-yl)-3-fluoro-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B2751831.png)
![7-(Trifluoromethyl)pyrido[3,2-d]pyrimidin-4-amine](/img/structure/B2751835.png)
![Ethyl 5-[({[(4-chlorobenzyl)oxy]amino}methylene)amino]-3-(2-{[3-(trifluoromethyl)benzoyl]oxy}ethoxy)-4-isoxazolecarboxylate](/img/structure/B2751836.png)